Bienvenue dans la boutique en ligne BenchChem!

NS6180

Electrophysiology Ion Channel Pharmacology Potency Comparison

Select NS6180 for target validation where KCa3.1 inhibitor chemical class critically impacts outcomes. Unlike triarylmethanes (TRAM-34, Senicapoc), the benzothiazinone scaffold of NS6180 confers a unique selectivity signature and—crucially—enhances NK cell-mediated tumor killing, a functional gain not recapitulated by other KCa3.1 blockers. With an IC50 of 9 nM, NS6180 abolishes colon inflammation in rat IBD models as effectively as sulfasalazine, despite low plasma exposure. Insist on NS6180 for orthogonal confirmation of KCa3.1-dependent phenotypes and for dissecting NK cell cytotoxicity mechanisms where TRAM-34 yields divergent results. ≥98% purity, in stock.

Molecular Formula C16H12F3NOS
Molecular Weight 323.3 g/mol
CAS No. 353262-04-1
Cat. No. B1680102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS6180
CAS353262-04-1
Synonyms4-((3-(trifluoromethyl)phenyl)methyl)-2H-1,4-benzothiazin-3(4H)-one
NS6180
Molecular FormulaC16H12F3NOS
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2
InChIKeyZUIJXKLTUFCDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS6180 (CAS 353262-04-1): Key Specifications for a Potent and Selective KCa3.1 Potassium Channel Inhibitor


NS6180 is a synthetic small molecule belonging to the benzothiazinone chemical class, recognized as a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as KCNN4, IK1, or the Gárdos channel) [1]. This compound, defined by its 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one structure, has demonstrated efficacy in inhibiting cloned human KCa3.1 channels (IC50 = 9 nM) and prevents T-cell activation and inflammation in a preclinical model of inflammatory bowel disease (IBD) [1][2].

Why NS6180 Cannot Be Substituted: The Critical Distinction of Chemical Class, Target Engagement, and Functional Selectivity


While several compounds are described as KCa3.1 channel inhibitors (e.g., TRAM-34, Senicapoc), they are not interchangeable with NS6180. NS6180 belongs to a distinct benzothiazinone chemical class, in contrast to the triarylmethane scaffold of TRAM-34 and Senicapoc [1][2]. This structural difference is not trivial; it directly impacts the molecule's pharmacological profile, including its specific molecular site of action on the channel pore and its unique off-target selectivity signature [1]. More importantly, NS6180 demonstrates a distinct functional outcome in certain immune cell subtypes: unlike TRAM-34, which inhibits degranulation in some contexts, NS6180 has been shown to enhance the cytotoxic activity of specific natural killer (NK) cell populations [3]. Therefore, substituting NS6180 with another KCa3.1 inhibitor introduces confounding variables in research settings, potentially leading to divergent or even opposite experimental results due to these crucial differences in molecular interaction and functional selectivity.

Quantitative Differentiation of NS6180: A Comparative Analysis Against Key KCa3.1 Inhibitors


NS6180 Exhibits Comparable Sub-10 nM Potency to Established KCa3.1 Inhibitors

NS6180 is a highly potent inhibitor of the cloned human KCa3.1 channel, with an IC50 of 9 nM [1]. This places it in the same high-potency class as other widely used KCa3.1 inhibitors, such as Senicapoc (ICA-17043), which has an IC50 of 11 nM , and TRAM-34, which has an IC50 of 20 nM [2]. While DHP-103 exhibits a marginally higher potency (IC50 = 6 nM) , NS6180 offers a well-validated and balanced potency profile for a wide range of in vitro applications.

Electrophysiology Ion Channel Pharmacology Potency Comparison

NS6180 Belongs to a Novel Benzothiazinone Scaffold Distinct from Triarylmethane Inhibitors

NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one) is a benzothiazinone, a chemical class distinct from the triarylmethanes like TRAM-34 and Senicapoc [1][2]. Despite this structural divergence, NS6180 interacts with the same pore residues (T250 and V275) on the KCa3.1 channel as TRAM-34, indicating a shared binding region but with a different molecular backbone [1]. This difference in chemical scaffold is critical as it drives a unique off-target selectivity profile. At a concentration of 10 μM, NS6180 exhibits approximately 50% inhibition of KCa1.1, KV1.3, and KV11.1 channels, providing a quantitative benchmark for its selectivity window .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

NS6180 Demonstrates Unique Functional Selectivity by Enhancing NK Cell Cytotoxicity

A critical point of differentiation for NS6180 is its functional effect on natural killer (NK) cells. While TRAM-34 inhibits degranulation in certain NK cell subsets, NS6180 (at 1 μM) was shown to significantly improve the killing ability of NK cells against Jurkat T-ALL cells after 1 hour of co-culture, increasing the fraction of target cells with apoptotic and necrotic markers [1]. This functional distinction highlights that not all KCa3.1 blockers have equivalent downstream biological effects.

Immuno-Oncology Natural Killer Cells Functional Selectivity

In Vivo Efficacy of NS6180 in an IBD Model is Comparable to Sulfasalazine at a 100-Fold Lower Dose

In a rat model of inflammatory bowel disease (DNBS-induced colitis), NS6180 demonstrated robust in vivo efficacy. Despite exhibiting poor plasma exposure, oral administration of NS6180 at doses of 3 and 10 mg·kg⁻¹ (b.i.d.) abolished colon inflammation and improved body weight gain as effectively as the standard-of-care drug sulfasalazine administered at 300 mg·kg⁻¹ (q.d.) [1]. This indicates a high level of in vivo activity, with a >100-fold lower weight-based dose compared to the positive control.

In Vivo Pharmacology Inflammatory Bowel Disease Therapeutic Efficacy

Optimal Application Scenarios for NS6180: Translating Evidence into Research and Procurement Decisions


In Vivo and Ex Vivo Studies of KCa3.1 in Inflammatory Bowel Disease (IBD)

NS6180 is a prime candidate for research into the role of KCa3.1 channels in IBD and other inflammatory conditions. The evidence shows it dampens colon inflammation and improves weight gain in a rat colitis model as effectively as the clinical standard sulfasalazine, despite low plasma exposure [1]. This makes it a powerful tool for target validation studies, ex vivo analysis of immune cell function from treated animals, and exploring the mechanism of KCa3.1 in intestinal inflammation [1].

Orthogonal Validation of KCa3.1 Target Biology

Researchers can leverage NS6180 as a chemically distinct benzothiazinone-based tool for orthogonal validation of biological findings obtained with triarylmethane inhibitors like TRAM-34 or Senicapoc. Its unique scaffold, which interacts with the same channel pore residues (T250/V275), allows for robust confirmation that observed phenotypes are specifically due to KCa3.1 channel blockade and not an off-target effect of a particular chemical class [1][2].

Immuno-Oncology Research Focused on Enhancing NK Cell Cytotoxicity

For studies aiming to enhance the tumor-killing capacity of natural killer (NK) cells, NS6180 is the preferred KCa3.1 blocker. The data demonstrates that NS6180 can significantly improve NK cell-mediated killing of Jurkat T-ALL cells, a functional effect not shared by other KCa3.1 inhibitors like TRAM-34 [1]. This unique property positions NS6180 as a critical tool for dissecting the role of KCa3.1 in NK cell biology and for exploring its potential in adoptive cell transfer or combination immunotherapy strategies.

Electrophysiology and Biophysical Studies of KCa3.1 Channel Function

NS6180 is an excellent tool for fundamental electrophysiology studies. Its high potency (IC50 = 9 nM) and well-characterized interaction with specific pore residues (T250 and V275) make it ideal for patch-clamp experiments investigating KCa3.1 channel gating, pharmacology, and its role in regulating membrane potential and calcium signaling in various cell types, including erythrocytes and T-lymphocytes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS6180

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.